molecular formula C20H14ClN3O3 B2852698 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 897734-90-6

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2852698
CAS No.: 897734-90-6
M. Wt: 379.8
InChI Key: RXTILRQUVOQWLP-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures to prevent exposure and potential harm. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific safety information .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities and optimizing its synthesis. Additionally, its chemical structure could be modified to enhance its properties or create new compounds with different activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with 3-methoxynaphthalene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Agriculture: It has potential as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
  • N-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 2-chlorophenyl group enhances its ability to interact with certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c1-26-17-11-13-7-3-2-6-12(13)10-15(17)18(25)22-20-24-23-19(27-20)14-8-4-5-9-16(14)21/h2-11H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTILRQUVOQWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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